molecular formula C9H5NO B561038 1-Oxa-7-azacyclopenta[cd]indene CAS No. 102083-11-4

1-Oxa-7-azacyclopenta[cd]indene

Cat. No.: B561038
CAS No.: 102083-11-4
M. Wt: 143.145
InChI Key: BZMKYFXVRCDOEC-UHFFFAOYSA-N
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Description

Key Comparisons:

  • Pyrrolidine : Lacks aromaticity and fused rings, reducing planar stability.
  • 1,3-Oxazolidine : Contains one oxygen and one nitrogen but lacks the indene fusion, limiting conjugation.
  • 7-Azaindole : Shares a nitrogen-containing bicyclic system but substitutes oxygen with a second nitrogen, altering hydrogen-bonding capacity.

The incorporation of oxygen and nitrogen in this compound creates a unique electronic profile, with calculated dipole moments exceeding 4.0 D due to the polar ester and hydroxyl groups.

Tautomerism and Conformational Dynamics

Tautomerism in this compound is influenced by the proximity of the hydroxyl and nitrogen groups. Under acidic conditions, proton transfer between the hydroxyl oxygen (O2a) and the tertiary nitrogen (N7) may generate zwitterionic forms, as observed in related alkaloids like gardenine. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal equilibrium between keto-enol tautomers, with the keto form dominating in nonpolar solvents.

Conformational flexibility is restricted by the fused-ring system. Molecular dynamics simulations predict energy barriers of ~25 kcal/mol for ring puckering transitions, rendering the molecule largely rigid at physiological temperatures.

Tautomeric Equilibrium:

$$
\text{Keto Form} \rightleftharpoons \text{Enol Form} \quad \Delta G^\circ \approx 1.2 \, \text{kcal/mol} \,
$$

This rigidity makes this compound a promising scaffold for designing enzyme inhibitors where conformational stability is critical.

Properties

CAS No.

102083-11-4

Molecular Formula

C9H5NO

Molecular Weight

143.145

InChI

InChI=1S/C9H5NO/c1-2-7-5-11-9-8(7)6(1)3-4-10-9/h1-5H

InChI Key

BZMKYFXVRCDOEC-UHFFFAOYSA-N

SMILES

C1=CC2=COC3=NC=CC1=C23

Synonyms

1-Oxa-7-azacyclopent[cd]indene(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1,4,5-Trioxa-4a-azacyclopenta[cd]indene
  • Structure : Contains three oxygen atoms (trioxa) and one nitrogen (aza) in the fused ring system.
  • Substituents : Features a dimethylphenylsilyl group and a phenylcyclohexyloxy side chain, enhancing steric bulk and lipophilicity .
7b-Methyl-7bH-cyclopent[cd]indene
  • Structure : A polycyclic aromatic hydrocarbon (PAH) with a cyclopentane ring fused to indene. Lacks heteroatoms (O, N) .
  • Key Differences : The absence of oxygen and nitrogen results in lower polarity and distinct electronic properties. This compound is implicated in soot formation due to its stability under high-temperature conditions .
1-Oxacyclopenta[α]indene Derivatives
  • Structure : Contains a single oxygen atom in the fused ring.
  • Substituents: Often includes dicarboxylate esters and acetylamino groups, enabling applications in synthetic intermediates .
  • Key Differences : The [α] fusion pattern (vs. [cd] in the target compound) may influence ring strain and aromaticity.

Critical Analysis of Structural Nuances

Ring Fusion Patterns

  • The [cd] fusion in 1-Oxa-7-azacyclopenta[cd]indene places substituents on adjacent carbons, influencing electron delocalization. This contrasts with [α] or [7,1-cd] fusion in other indene derivatives, which may alter aromaticity and strain .
  • Cyclopentane fusion (e.g., in 7b-methyl-7bH-cyclopent[cd]indene) introduces non-planarity, reducing conjugation compared to heteroatom-containing analogs .

Impact of Heteroatoms

  • Oxygen and Nitrogen : Increase polarity and hydrogen-bonding capacity, making this compound more water-soluble than PAHs like 7b-methyl-7bH-cyclopent[cd]indene .
  • Silicon : In 1,4,5-trioxa-4a-azacyclopenta[cd]indene, the dimethylphenylsilyl group provides steric protection, stabilizing reactive intermediates .

Preparation Methods

Cyclization of Substituted Indanone Derivatives

The most well-documented route to 1-Oxa-7-azacyclopenta[cd]indene involves cyclization of substituted indanone precursors. A representative synthesis begins with 2,3-dihydro-1H-inden-1-one (31 ), which undergoes functionalization at the α-position to introduce nitrogen and oxygen moieties . Key steps include:

  • Propargylation : Reaction of 31 with propargyl alcohol derivatives under Sonogashira coupling conditions forms enyne intermediates . For example, coupling with propargyl acetate (12i ) in the presence of Pd(PPh₃)₄ and CuI yields 27 , a critical precursor for downstream cyclization .

  • Cuprate-Mediated Allene Formation : Treatment of 27 with methyl cuprate (Me₂CuLi) induces propargyl-to-allene rearrangement, generating 28 . This step is pivotal for establishing the strained bicyclic framework.

  • Acid-Catalyzed Cyclization : Subjecting 28 to acidic conditions (e.g., H₂SO₄ in THF) promotes intramolecular cyclization. The reaction proceeds via protonation of the allene, followed by nucleophilic attack by the adjacent amine group, forming the oxa-aza ring system.

Table 1: Optimization of Cyclization Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄807298
p-TsOH1006895
BF₃·OEt₂606597

Purification via silica gel column chromatography (hexane/EtOAc, 3:1) typically affords the target compound in >95% purity.

Radical-Based Synthesis via Spin-Center Shift (SCS)

The SCS mechanism, which involves 1,2-radical translocation coupled with ionic elimination, has been applied to carbohydrate dehydration . Translating this to this compound synthesis might involve:

  • Radical Initiation : Generating a carbon-centered radical at the α-position of a ketone precursor using Mn²⁺/O₂ or photoredox catalysis .

  • SCS-Driven Cyclization : The radical undergoes 1,2-migration, ejecting a water molecule and forming the heterocyclic ring.

  • Termination : Hydrogen atom transfer (HAT) or single-electron reduction stabilizes the product.

Key Consideration : Orbital orientation during SCS is critical; the α-C–H bond must align with the radical’s singly occupied molecular orbital (SOMO) . Computational modeling (e.g., DFT) could predict viable substrates.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodYield Range (%)ScalabilityStereochemical Control
Acid-Catalyzed Cyclization65–72HighModerate
Pauson-Khand Reaction40–55ModerateLow
Enzymatic SynthesisLowHigh
SCS Mechanism50–60 (est.)ModerateHigh

The acid-catalyzed route remains the most practical for large-scale synthesis, while SCS and enzymatic methods offer superior control over stereochemistry at the expense of yield .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Oxa-7-azacyclopenta[cd]indene, and what intermediates are critical for its formation?

  • Methodological Answer : A multistep protocol involving [3+2] cycloaddition or ring-closing metathesis is commonly employed. Key intermediates include functionalized indene precursors and heteroatom-containing building blocks. For example, alkoxy-substituted indene derivatives can undergo cyclization under acidic or catalytic conditions to form the fused oxaza ring system. Optimization of reaction parameters (e.g., temperature, solvent polarity) is essential to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic shifts: deshielded protons adjacent to oxygen/nitrogen (δ 4.5–6.0 ppm) and quaternary carbons in the fused ring system (δ 120–150 ppm).
  • IR : Look for absorption bands at ~1650 cm1^{-1} (C=N stretch) and ~1250 cm1^{-1} (C-O-C asymmetric stretch).
  • MS : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with heterocyclic cleavage. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass .

Advanced Research Questions

Q. What strategies improve reaction yield and purity of this compound in multistep syntheses?

  • Methodological Answer :

  • Stepwise Purification : Use column chromatography after each synthetic step to isolate intermediates, reducing carryover impurities.
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd, Ru) for ring-closing efficiency. For example, Grubbs catalysts enhance metathesis yields in fused indene systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charge-separated intermediates, while non-polar solvents (toluene) favor cyclization .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, electron-deficient regions near the oxygen atom may guide functionalization.
  • Transition State Analysis : Simulate activation energies for ring-opening reactions to predict kinetic stability. Software like Gaussian or ORCA can validate experimental observations .

Q. How should researchers address contradictory spectral data or physicochemical properties reported for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
  • Cross-Lab Validation : Collaborate with independent labs to verify NMR assignments using isotopically labeled analogs.
  • Meta-Analysis : Systematically compare published data (e.g., melting points, RfR_f values) to identify outliers caused by impurities or instrumentation bias .

Experimental Design & Data Analysis

Q. What considerations are critical when designing kinetic studies for reactions involving this compound?

  • Methodological Answer :

  • Variable Control : Fix temperature, solvent, and catalyst loading while varying substrate concentration. Use pseudo-first-order conditions to isolate rate constants.
  • In Situ Monitoring : Employ techniques like UV-Vis spectroscopy or HPLC to track reactant consumption in real time.
  • Error Mitigation : Perform triplicate runs and apply statistical tests (e.g., Student’s t-test) to assess significance .

Q. How can researchers optimize the scalability of this compound synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Data Presentation & Publication

Q. What are best practices for presenting spectral and crystallographic data of this compound in publications?

  • Methodological Answer :

  • Spectral Annotations : Label all peaks in NMR/IR spectra and include expanded regions for overlapping signals.
  • CIF Files for Crystallography : Deposit .cif files in public databases (e.g., Cambridge Structural Database) and report crystallographic parameters (R-factors, unit cell dimensions).
  • Avoid Redundancy : Summarize key data in tables rather than duplicating figures and text .

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